An In-depth Technical Guide to N-methyl-N'-(Azido-PEG2-C5)-Cy5: Properties and Applications
An In-depth Technical Guide to N-methyl-N'-(Azido-PEG2-C5)-Cy5: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of N-methyl-N'-(Azido-PEG2-C5)-Cy5, a versatile fluorescent probe crucial for advanced biological research and drug discovery.
Core Chemical Properties
N-methyl-N'-(Azido-PEG2-C5)-Cy5 is a functionalized cyanine (B1664457) dye featuring a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and the fluorophore Cy5. This unique structure imparts desirable characteristics for biological labeling, including high fluorescence intensity, good aqueous solubility, and the ability to participate in bioorthogonal "click chemistry" reactions.
| Property | Value | References |
| Molecular Formula | C38H51ClN6O3 | [1][2] |
| Molecular Weight | 675.32 g/mol | [1][3] |
| Excitation Maximum (λex) | ~649 nm | [1][2][3] |
| Emission Maximum (λem) | ~667 nm | [1][2][3] |
| Extinction Coefficient | 250,000 cm⁻¹M⁻¹ | |
| Quantum Yield | ~0.28 | |
| Solubility | Soluble in DMSO and DMF | [2] |
| Storage | Store at -20°C, protected from light | [2] |
Key Applications
The primary utility of N-methyl-N'-(Azido-PEG2-C5)-Cy5 lies in its azide functionality, which allows for its covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This enables the specific and efficient fluorescent labeling of proteins, nucleic acids, and other molecules in complex biological systems.
A significant application of this molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][4][5][6][7] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. N-methyl-N'-(Azido-PEG2-C5)-Cy5 can be incorporated into the linker region of a PROTAC, allowing for fluorescent tracking of the molecule and its engagement with target proteins.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the fundamental steps for labeling an alkyne-containing biomolecule with N-methyl-N'-(Azido-PEG2-C5)-Cy5.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligo)
-
N-methyl-N'-(Azido-PEG2-C5)-Cy5
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA, TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve N-methyl-N'-(Azido-PEG2-C5)-Cy5 in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of the copper ligand in a suitable solvent (e.g., DMSO or water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with N-methyl-N'-(Azido-PEG2-C5)-Cy5 in the reaction buffer. A 1.5 to 5-fold molar excess of the dye is typically used.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The optimal reaction time may need to be determined empirically.
-
-
Purification:
-
Remove unreacted dye and other small molecules using an appropriate method such as size exclusion chromatography, dialysis, or precipitation.
-
Metabolic Labeling and Imaging of Glycoproteins
This protocol describes the use of N-methyl-N'-(Azido-PEG2-C5)-Cy5 to visualize metabolically labeled glycoproteins in cultured cells.
Procedure:
-
Metabolic Labeling:
-
Culture cells in media supplemented with an azide-modified sugar analog (e.g., N-azidoacetylgalactosamine, GalNAz) for 24-48 hours. This allows for the incorporation of the azide groups into newly synthesized glycoproteins.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing N-methyl-N'-(Azido-PEG2-C5)-Cy5, CuSO4, a copper ligand, and a reducing agent in PBS.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells multiple times with PBS.
-
If desired, counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
-
Signaling Pathway and Mechanism Visualizations
Protein Glycosylation and Labeling Pathway
The following diagram illustrates the metabolic incorporation of an azide-modified sugar into a glycoprotein (B1211001) and its subsequent labeling with N-methyl-N'-(Azido-PEG2-C5)-Cy5 via click chemistry.
PROTAC Mechanism of Action
This diagram illustrates the mechanism by which a PROTAC, potentially synthesized using N-methyl-N'-(Azido-PEG2-C5)-Cy5 in its linker, induces the degradation of a target protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03325J [pubs.rsc.org]
- 3. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorbyt.com [biorbyt.com]
- 6. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Methyl-N'-(azido-PEG2-C5)-Cy5 - Immunomart [immunomart.com]
